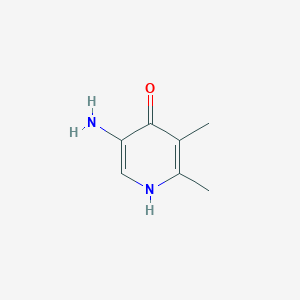

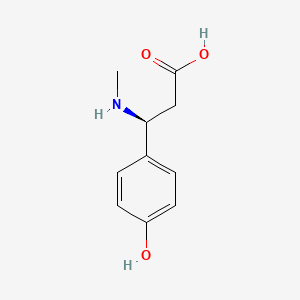

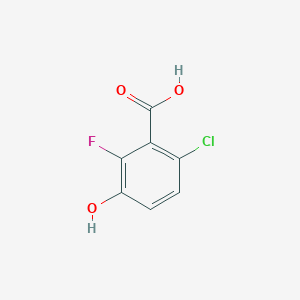

Methyl 1,8-naphthyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1,8-naphthyridine-4-carboxylate” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of 1,8-naphthyridine, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of 1,8-naphthyridines involve multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine, the parent compound of “this compound”, include a yellow solid appearance, a density of 1.359 g/cm³, and a melting point of 98–99 °C .Scientific Research Applications

Methyl 1,8-naphthyridine-4-carboxylate has been used in a variety of scientific research applications, including medicinal research and organic synthesis. In medicinal research, this compound has been used to study the role of the enzyme 5-HT2A in the regulation of serotonin receptor-mediated processes and to investigate the effects of serotonin receptor agonists. In organic synthesis, this compound has been used as a reagent for the synthesis of 1,8-naphthyridine derivatives, as well as in the synthesis of a variety of other organic compounds.

Mechanism of Action

Target of Action

Methyl 1,8-naphthyridine-4-carboxylate is a derivative of the 1,8-naphthyridines class of compounds . These compounds have been found to exhibit diverse biological activities and are used in medicinal chemistry . .

Mode of Action

It is known that 1,8-naphthyridines interact with their targets to exert their biological effects

Biochemical Pathways

1,8-naphthyridines are known to have diverse biological activities, suggesting they may affect multiple pathways .

Result of Action

1,8-naphthyridines are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Advantages and Limitations for Lab Experiments

Methyl 1,8-naphthyridine-4-carboxylate has a number of advantages for use in lab experiments. This compound is relatively stable, and can be stored at room temperature for long periods of time without degrading. In addition, this compound is relatively inexpensive and easy to synthesize. However, this compound also has some limitations for use in lab experiments. This compound is highly water-soluble, which can make it difficult to work with in certain experiments. In addition, this compound can be toxic in high concentrations, and should be handled with caution.

Future Directions

The potential future directions for Methyl 1,8-naphthyridine-4-carboxylate are numerous. This compound could be used in a variety of medicinal applications, such as the development of new drugs for the treatment of depression and anxiety. In addition, this compound could be used in the development of new organic synthesis techniques, as well as in the development of new catalysts for organic reactions. Finally, this compound could be used to study the role of the 5-HT2A serotonin receptor in the regulation of serotonin receptor-mediated processes.

Synthesis Methods

Methyl 1,8-naphthyridine-4-carboxylate can be synthesized from 1,8-naphthyridine and methyl chloroformate. The reaction is catalyzed by a base, such as sodium carbonate, and the product is purified by recrystallization. The reaction is shown below:

[1,8-Naphthyridine + Methyl chloroformate] → [this compound]

Safety and Hazards

properties

IUPAC Name |

methyl 1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRSKVYJXNGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=NC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)